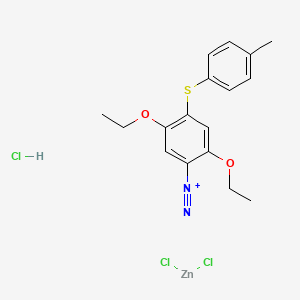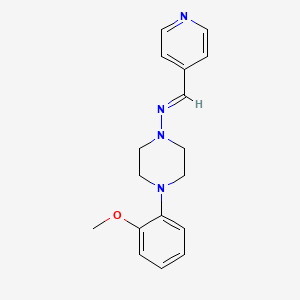
2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol is a Schiff base compound, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their ability to form stable complexes with metals and have a wide range of applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol typically involves the condensation reaction between 4-methylphenylpiperazine and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with quinone structures.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
科学研究应用
2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol has several applications in scientific research:
作用机制
The mechanism of action of 2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA, proteins, and enzymes, leading to various biological effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for interaction with metal ions .
相似化合物的比较
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Similar structure but with a methoxy group instead of a hydroxyl group.
4-((4-Methylphenyl)amino)methylphenol: Similar structure but with an amino group instead of a piperazine ring.
Uniqueness
2-(((4-(4-Methylphenyl)-1-piperazinyl)imino)methyl)phenol is unique due to its piperazine ring, which imparts different chemical and biological properties compared to other similar compounds. The presence of the piperazine ring can enhance the compound’s ability to form stable metal complexes and interact with biological targets .
属性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
2-[(E)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H21N3O/c1-15-6-8-17(9-7-15)20-10-12-21(13-11-20)19-14-16-4-2-3-5-18(16)22/h2-9,14,22H,10-13H2,1H3/b19-14+ |
InChI 键 |
XAXSRAZQEBSBJP-XMHGGMMESA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC=C3O |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972537.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972539.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972554.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)


![2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11972613.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)
![5-(4-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972628.png)

